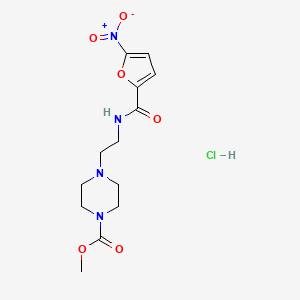

Methyl 4-(2-(5-nitrofuran-2-carboxamido)ethyl)piperazine-1-carboxylate hydrochloride

Beschreibung

Methyl 4-(2-(5-nitrofuran-2-carboxamido)ethyl)piperazine-1-carboxylate hydrochloride is a synthetic piperazine derivative characterized by a piperazine core substituted with a methyl carboxylate group and an ethyl-linked 5-nitrofuran-2-carboxamide moiety. The hydrochloride salt enhances its solubility in polar solvents, a common strategy for improving bioavailability in pharmaceutical applications .

Eigenschaften

IUPAC Name |

methyl 4-[2-[(5-nitrofuran-2-carbonyl)amino]ethyl]piperazine-1-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N4O6.ClH/c1-22-13(19)16-8-6-15(7-9-16)5-4-14-12(18)10-2-3-11(23-10)17(20)21;/h2-3H,4-9H2,1H3,(H,14,18);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHCPSMWEWQLGJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CCN(CC1)CCNC(=O)C2=CC=C(O2)[N+](=O)[O-].Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN4O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

Methyl 4-(2-(5-nitrofuran-2-carboxamido)ethyl)piperazine-1-carboxylate hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of antibacterial and anti-tuberculosis (TB) research. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies associated with this compound.

Synthesis

The synthesis of methyl 4-(2-(5-nitrofuran-2-carboxamido)ethyl)piperazine-1-carboxylate hydrochloride typically involves multi-step processes that integrate nitrofuran derivatives with piperazine moieties. The nitro group in the furan ring is crucial for the biological activity exhibited by this class of compounds.

Antimicrobial Properties

Recent studies have highlighted the antibacterial properties of nitrofuran derivatives, including those similar to methyl 4-(2-(5-nitrofuran-2-carboxamido)ethyl)piperazine-1-carboxylate hydrochloride. For instance, a series of nitrofuranyl methylpiperazines demonstrated significant activity against Mycobacterium tuberculosis (MTB), with minimum inhibitory concentrations (MICs) ranging from 0.17 to 0.0072 μM against various strains, including multidrug-resistant strains .

Table 1: Antimicrobial Activity of Nitrofuranyl Compounds

| Compound Name | MIC (μM) | Target Pathogen |

|---|---|---|

| Compound A | 0.17 | Mycobacterium tuberculosis |

| Compound B | 0.59 | Rifampicin-resistant MTB |

| Compound C | 0.0072 | Non-replicating MTB |

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the piperazine ring and the nitrofuran moiety significantly influence biological activity. For example, replacing the piperazine ring with other cyclic amines like morpholine resulted in a complete loss of activity, emphasizing the importance of the piperazine structure . Additionally, substituents at specific positions on the phenyl ring also impacted potency, suggesting that careful design can enhance efficacy.

Case Studies

- Anti-TB Efficacy : A study involving a library of nitrofuranyl methylpiperazines found that five compounds exhibited submicromolar potency against both replicating and non-replicating strains of MTB, demonstrating their potential as new anti-TB agents .

- Cytotoxicity Assessment : Cytotoxicity assays indicated that while some derivatives showed potent antimicrobial effects, they also maintained an acceptable safety index, which is critical for therapeutic applications .

- In Vivo Studies : Ongoing research aims to evaluate the in vivo efficacy of these compounds, focusing on their pharmacokinetic profiles and overall therapeutic potential .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound shares structural motifs with several piperazine derivatives documented in the evidence:

Conformational Analysis

The piperazine ring in the target compound is expected to adopt a chair conformation, as seen in N-(4-chlorophenyl)-4-ethylpiperazine-1-carboxamide .

Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.